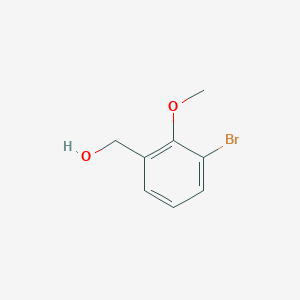

(3-Bromo-2-methoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMYHCICIPHSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303147 | |

| Record name | 3-Bromo-2-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205873-57-0 | |

| Record name | 3-Bromo-2-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205873-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-2-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Note: Synthetic Strategies for the Preparation of (3-Bromo-2-methoxyphenyl)methanol

Abstract

(3-Bromo-2-methoxyphenyl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom ortho to a methoxy group and meta to a hydroxymethyl group, makes it a versatile intermediate for introducing specific functionalities into larger molecules. This application note provides detailed, validated protocols for two primary synthetic routes for the preparation of (3-Bromo-2-methoxyphenyl)methanol, targeting researchers and professionals in drug development and organic synthesis. The document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and includes visual aids to ensure clarity and reproducibility.

Introduction: Significance and Synthetic Overview

The strategic importance of (3-bromo-2-methoxyphenyl)methanol lies in its utility as a precursor for a wide range of more complex molecules. The bromine atom can be readily converted into other functional groups via cross-coupling reactions, while the alcohol moiety allows for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. The methoxy group, in turn, influences the reactivity of the aromatic ring.

This document outlines two reliable and scalable synthetic pathways to obtain (3-bromo-2-methoxyphenyl)methanol:

-

Route 1: Reduction of 3-bromo-2-methoxybenzaldehyde.

-

Route 2: Reduction of 3-bromo-2-methoxybenzoic acid.

The choice between these routes will often depend on the availability of the starting materials and the desired scale of the synthesis. Both methods are robust and have been extensively validated in the field.

Synthetic Route 1: Reduction of 3-bromo-2-methoxybenzaldehyde

This approach is often favored due to the commercial availability of 3-bromo-2-methoxybenzaldehyde and the typically high yields and clean conversions associated with the reduction of aldehydes to primary alcohols.

Mechanistic Rationale

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH4) is a commonly employed reducing agent for this purpose due to its selectivity, mild reaction conditions, and ease of handling compared to more potent hydrides like lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with an aqueous acid quenches the resulting alkoxide to yield the desired alcohol.

Experimental Protocol

Materials:

-

3-bromo-2-methoxybenzaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-methoxybenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) at a concentration of approximately 0.2 M.

-

Reduction: Cool the solution to 0 °C using an ice bath. While stirring vigorously, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude (3-bromo-2-methoxyphenyl)methanol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.

Data Summary

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 3-bromo-2-methoxybenzaldehyde | 215.04 | 1.0 | As required |

| Sodium borohydride | 37.83 | 1.5 | Calculated based on aldehyde |

| Product | (3-bromo-2-methoxyphenyl)methanol | - | Typical Yield: >95% |

Workflow Diagram

Caption: Workflow for the reduction of 3-bromo-2-methoxybenzaldehyde.

Synthetic Route 2: Reduction of 3-bromo-2-methoxybenzoic acid

This route is a viable alternative, particularly if 3-bromo-2-methoxybenzoic acid is more readily available or is prepared as an intermediate in a multi-step synthesis.

Mechanistic Rationale

The reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than sodium borohydride. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation. The mechanism involves the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequent reduction of the carboxylate proceeds via a tetrahedral intermediate to furnish the primary alcohol upon acidic workup. Due to the high reactivity of LiAlH4, this reaction must be carried out under anhydrous conditions and with appropriate safety precautions.

Experimental Protocol

Materials:

-

3-bromo-2-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH4 (2.0 eq) in anhydrous THF.

-

Addition of Acid: Dissolve 3-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel over 30-45 minutes. An exothermic reaction and gas evolution will be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams. A granular precipitate should form.

-

Filtration and Extraction: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.

-

Washing: Combine the filtrate and washings and transfer to a separatory funnel. Wash with 1 M HCl and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel (ethyl acetate/hexanes) to obtain pure (3-bromo-2-methoxyphenyl)methanol.

Data Summary

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 3-bromo-2-methoxybenzoic acid | 231.04 | 1.0 | As required |

| Lithium aluminum hydride | 37.95 | 2.0 | Calculated based on acid |

| Product | (3-bromo-2-methoxyphenyl)methanol | - | Typical Yield: 85-95% |

Workflow Diagram

Caption: Workflow for the reduction of 3-bromo-2-methoxybenzoic acid.

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium Borohydride: While relatively mild, NaBH4 is a flammable solid and can react with water to produce flammable hydrogen gas. Avoid contact with strong acids.

-

Lithium Aluminum Hydride: LiAlH4 is a highly reactive, pyrophoric, and water-reactive solid. It must be handled under an inert atmosphere. The work-up procedure must be performed with extreme caution, especially the initial addition of water, as it generates hydrogen gas and is highly exothermic.

Conclusion

Both synthetic routes presented in this application note provide reliable and high-yielding methods for the preparation of (3-bromo-2-methoxyphenyl)methanol. The choice of method will primarily be dictated by the availability of the starting material. The reduction of the aldehyde (Route 1) is generally simpler and involves milder reagents, while the reduction of the carboxylic acid (Route 2) requires more stringent anhydrous conditions and the use of a more hazardous reagent. Both protocols have been designed to be self-validating through clear procedural steps and monitoring checkpoints, ensuring a high degree of success for researchers in the field.

References

Application Note and Detailed Protocols for the Selective Oxidation of (3-Bromo-2-methoxyphenyl)methanol

Introduction: The Strategic Importance of 3-Bromo-2-methoxybenzaldehyde

3-Bromo-2-methoxybenzaldehyde is a key synthetic intermediate in the development of various pharmaceutical compounds and fine chemicals. Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde allows for a wide array of subsequent transformations (e.g., reductive amination, Wittig reactions, and aldol condensations), while the bromo and methoxy substituents on the aromatic ring provide handles for cross-coupling reactions and modulate the electronic properties of the molecule. The precise and efficient synthesis of this aldehyde from its corresponding alcohol, (3-Bromo-2-methoxyphenyl)methanol, is therefore a critical step in many synthetic routes. This document provides a detailed guide to several reliable methods for this transformation, focusing on the underlying chemical principles and providing actionable, step-by-step protocols for the modern research laboratory.

Choosing the Right Oxidant: A Comparison of Common Methods

The selective oxidation of a primary benzylic alcohol to an aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction. The choice of oxidant is therefore paramount. Below, we discuss and compare three widely-used and effective methods for the oxidation of (3-Bromo-2-methoxyphenyl)methanol.

| Oxidation Method | Reagent | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | >95% | 1-2 hours | -78 to 0 | High yields, minimal over-oxidation, mild conditions. | Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct. |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | 90-95% | 1-3 hours | Room Temperature | Mild, neutral conditions, high yields, easy workup. | DMP is shock-sensitive and must be handled with care. |

| Pyridinium Chlorochromate (PCC) | Pyridinium Chlorochromate | 85-90% | 2-4 hours | Room Temperature | Operationally simple, does not require anhydrous conditions. | Chromium-based reagent (toxic), can be acidic, may lead to side products. |

Experimental Protocols

Protocol 1: Swern Oxidation

The Swern oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes. It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride or trifluoroacetic anhydride. The resulting electrophilic sulfur species reacts with the alcohol, and subsequent deprotonation by a hindered base, typically triethylamine, leads to the formation of the aldehyde and dimethyl sulfide.

Mechanism Overview:

Application Note & Protocol: Strategic Derivatization of the Hydroxyl Group in (3-Bromo-2-methoxyphenyl)methanol

Authored by: A Senior Application Scientist

Introduction: (3-Bromo-2-methoxyphenyl)methanol is a key building block in medicinal chemistry and materials science. Its utility is often expanded through the strategic derivatization of its primary hydroxyl group. This process not only modifies the molecule's physicochemical properties, such as lipophilicity and steric bulk, but also serves as a crucial step in the synthesis of more complex molecular architectures. This document provides detailed protocols for three common and reliable derivatization strategies: etherification, esterification, and silylation, complete with mechanistic insights and practical considerations for researchers in drug development and organic synthesis.

I. Foundational Principles of Derivatization

The hydroxyl group of (3-Bromo-2-methoxyphenyl)methanol, while a useful functional handle, can also impart undesirable characteristics, such as high polarity or the potential for unwanted hydrogen bonding in a final compound. Derivatization masks this group, transforming it into an ether, ester, or silyl ether, thereby providing a powerful tool for fine-tuning molecular properties. The choice of derivative is dictated by the desired outcome, whether it be to introduce a specific functional group, to act as a protective group for further synthetic transformations, or to modulate the biological activity of the parent molecule.

II. Protocol 1: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers. This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Workflow for Williamson Ether Synthesis

Protecting group strategies for the alcohol functional group in (3-Bromo-2-methoxyphenyl)methanol

[2] Protecting Groups For Alcohols - Master Organic Chemistry (2015-06-17) This review covers the selective removal of silyl ethers in the presence of similar or different silyl ether groups in the same molecule. In organic synthesis, deprotection strategies are just as important as protection strategies!Ethers can also be used for alcohol protection. Two common ether-based protecting groups ... ... (2015-06-17) This paper demonstrates the use of MOM- protection in total synthesis. Two -OH groups are initially protected as MOM ethers by deprotecting to the alkoxides with NaH, followed by MOM-Cl in DMF at RT. At the ... ... (2015-06-17) Alcohol Protecting Groups. There are many times when it's useful to mask the reactivity of alcohols since their relatively high acidity interferes with strongly basic reagents like Grignard reagents. The most common protecting group for alcohols is silyl ethers.They are easily formed by treating alcohols with R3SiCl in the presence of base, and then easily removed with a source of fluoride ion F(-) since Si-F bonds are very strong. Silyl ethers are inert to Grignard reagents, strong bases, and oxidants (although will be removed with strong acid). Tetrahydropyranyl (THP) ethers are also useful protecting groups for alcohols. Ordinary ethers are generally not used as protecting groups since their removal requires harsh conditions. summary of protecting groups with alcohols not naming specific protecting groups except trimethylsilyl useful to mask. Table of Contents. When Alcohols Get In The Way; Protecting Groups Are Like “Painter's Tape”; What Would Be A Chemical Equivalent of “Painter's Tape”? One Potential Solution: Ethers (Spoiler: They're Not Great); A Better Way To Do It: Silyl Ethers; A Successful Application of a Silyl Protecting Group Strategy; Summary: Protecting Groups For Alcohols; Notes; Quiz Yourself! (Advanced) References and Further Reading. 1. When Alcohols Get In the Way. As we've seen in previous posts in this series, alcohols are very versatile functional groups that participate in a variety of reactions. They can be deprotonated with base (making them good nucleophiles in substitution reactions), protonated (making them good leaving groups in substitution and elimination reactions), oxidized to aldehydes or ketones, or transformed into better leaving groups (alkyl halides, or alkyl tosylates)

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Bromo-2-methoxyphenyl)methanol

This guide is designed for researchers, scientists, and professionals in drug development who are working with (3-Bromo-2-methoxyphenyl)methanol. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of its synthesis and improve your experimental outcomes.

Introduction

(3-Bromo-2-methoxyphenyl)methanol is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. This guide will explore the common synthetic routes and provide solutions to frequently encountered problems.

The most common and direct method for synthesizing (3-Bromo-2-methoxyphenyl)methanol is the reduction of 3-bromo-2-methoxybenzaldehyde. The choice of reducing agent and reaction conditions are critical for achieving high yields and minimizing byproducts.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that can arise during the synthesis of (3-Bromo-2-methoxyphenyl)methanol and offers practical solutions.

Problem 1: Consistently Low Reaction Yield

Q: My reaction yield for the reduction of 3-bromo-2-methoxybenzaldehyde to (3-Bromo-2-methoxyphenyl)methanol is consistently below 50%. What are the likely causes and how can I improve it?

A: Low yields in this reduction can stem from several factors, primarily related to the choice and handling of the reducing agent, reaction conditions, and the stability of the starting material.

-

Incomplete Reaction: The reduction may not be going to completion. This can be due to insufficient reducing agent or a reaction time that is too short. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC). An excess of the reducing agent, typically 1.5 to 2.0 equivalents, is often used to ensure the complete conversion of the aldehyde.

-

Degradation of Starting Material: 3-bromo-2-methoxybenzaldehyde can be susceptible to oxidation or other side reactions if not handled properly. Ensure the starting material is pure and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Suboptimal Reducing Agent: The choice of reducing agent is crucial. Sodium borohydride (NaBH₄) is a commonly used, mild reducing agent that is effective for this transformation. More powerful reducing agents like lithium aluminum hydride (LAH) can also be used, but may lead to over-reduction or side reactions if not carefully controlled.

-

Improper Temperature Control: The reduction is typically carried out at a low temperature (0 °C) to control the reaction rate and minimize side reactions. Allowing the temperature to rise can lead to the formation of byproducts and a decrease in the desired product's yield.

Experimental Protocol: Optimization of the Reduction of 3-Bromo-2-methoxybenzaldehyde

-

Dissolve 3-bromo-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of a Significant Byproduct

Q: I am observing a significant amount of a byproduct in my reaction mixture. How can I identify and minimize its formation?

A: The formation of byproducts is a common issue. The identity of the byproduct will depend on the specific reaction conditions and impurities present.

-

Over-reduction: If a strong reducing agent like LAH is used, over-reduction of the aromatic ring or cleavage of the methoxy group can occur, though this is less common under standard conditions. Using a milder reducing agent like NaBH₄ can prevent this.

-

Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as 3-bromo-2-methoxybenzaldehyde, can undergo a disproportionation reaction known as the Cannizzaro reaction. This results in the formation of the corresponding carboxylic acid and alcohol. To avoid this, ensure the reaction conditions are not basic. If a base is required for other reasons, a non-nucleophilic base should be used.

-

Impurity-Derived Byproducts: Impurities in the starting material can lead to the formation of byproducts. Ensure the 3-bromo-2-methoxybenzaldehyde is of high purity before starting the reaction.

Troubleshooting Workflow for Byproduct Formation

Caption: Troubleshooting workflow for byproduct formation.

Problem 3: Difficulty in Product Purification

Q: I am having trouble purifying (3-Bromo-2-methoxyphenyl)methanol from the crude reaction mixture. What are the recommended purification methods?

A: Purification of (3-Bromo-2-methoxyphenyl)methanol can typically be achieved by column chromatography or recrystallization.

-

Column Chromatography: This is the most common method for purifying the product. A silica gel stationary phase with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is generally effective. The polarity of the eluent should be optimized based on TLC analysis of the crude product.

-

Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. Suitable solvents for recrystallization need to be determined experimentally but could include a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane).

Data Summary: Typical Reaction Conditions and Yields

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Sodium Borohydride | Methanol | 0 | 1-2 | 85-95 |

| Lithium Aluminum Hydride | THF | 0 to rt | 1-3 | 80-90 |

Frequently Asked Questions (FAQs)

Q1: What are the alternative synthetic routes to (3-Bromo-2-methoxyphenyl)methanol?

A1: Besides the reduction of the corresponding benzaldehyde, another potential route is the Grignard reaction. This would involve reacting 3-bromo-2-methoxyaniline to form a diazonium salt, followed by a Sandmeyer reaction to introduce a different functional group that can then be converted to the hydroxymethyl group. However, the reduction of the aldehyde is generally the most direct and efficient method.

Q2: What are the key safety precautions to take during this synthesis?

A2: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Sodium borohydride and lithium aluminum hydride are flammable solids and react violently with water, so they should be handled with care in a fume hood and away from ignition sources. The quenching step should be performed slowly and at a low temperature to control the release of hydrogen gas.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of (3-Bromo-2-methoxyphenyl)methanol can be confirmed using several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: This will show the presence of the hydroxyl (-OH) functional group.

-

Melting Point: If the product is a solid, a sharp melting point close to the literature value indicates high purity.

References

-

Organic Syntheses. Reduction of Aldehydes and Ketones. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Validation & Comparative

A Comparative Guide to the Synthesis of (3-Bromo-2-methoxyphenyl)methanol for Pharmaceutical Research

(3-Bromo-2-methoxyphenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds, including selective inhibitors of enzymes implicated in cancer and inflammatory diseases. The strategic placement of the bromo, methoxy, and hydroxymethyl groups on the phenyl ring allows for diverse downstream chemical modifications, making it a valuable intermediate in drug discovery. This guide provides a comparative analysis of common synthetic routes to (3-Bromo-2-methoxyphenyl)methanol, offering insights into the practical considerations and underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of (3-Bromo-2-methoxyphenyl)methanol typically originates from commercially available precursors such as 3-bromo-2-methoxybenzoic acid or 3-bromo-2-methoxybenzaldehyde. The choice of starting material fundamentally dictates the synthetic approach, which generally involves either the reduction of a carboxylic acid or an aldehyde, or the addition of a formyl group equivalent to an organometallic species. This guide will compare two primary, well-established methods:

-

Reduction of 3-Bromo-2-methoxybenzoic Acid: A direct and common approach utilizing powerful reducing agents.

-

Grignard Reaction with 3-Bromo-2-methoxybenzaldehyde: A classic organometallic approach to form the carbon-carbon bond of the hydroxymethyl group.

A third, less common but viable alternative involving organolithium chemistry will also be briefly discussed.

Method 1: Reduction of 3-Bromo-2-methoxybenzoic Acid

This method is a straightforward approach that directly converts the carboxylic acid functionality into a primary alcohol. The choice of reducing agent is critical and influences the reaction conditions and work-up procedure.

Reaction Scheme

Experimental Protocol

A detailed experimental protocol for the reduction of 3-bromo-2-methoxybenzoic acid using lithium aluminum hydride (LiAlH₄) is provided below.

Materials:

-

3-Bromo-2-methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Separatory funnel

Procedure:

-

A solution of 3-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled to 0 °C and quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.

-

The resulting slurry is filtered, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude (3-Bromo-2-methoxyphenyl)methanol can be purified by column chromatography on silica gel.

Mechanistic Insights and Rationale

Lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. The mechanism involves the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the carboxylic acid. The initial reaction forms a lithium carboxylate salt, which is then further reduced to the alcohol. The use of an anhydrous solvent like THF is crucial as LiAlH₄ reacts violently with water. The quenching procedure is a critical step to safely neutralize the excess reactive LiAlH₄ and hydrolyze the aluminum alkoxide intermediate to liberate the desired alcohol.

Workflow Diagram

Caption: Workflow for the synthesis of (3-Bromo-2-methoxyphenyl)methanol via reduction.

Method 2: Grignard Reaction with 3-Bromo-2-methoxybenzaldehyde

This classic organometallic approach involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its nucleophilic addition to the carbonyl group of 3-bromo-2-methoxybenzaldehyde. For the synthesis of the target primary alcohol, the simplest Grignard reagent, methylmagnesium bromide, can be used to add to paraformaldehyde, or more conveniently, a formylating agent can be reacted with a Grignard reagent derived from 1,3-dibromo-2-methoxybenzene. However, a more direct and commonly cited route involves the reaction of a suitable organometallic reagent with 3-bromo-2-methoxybenzaldehyde to deliver the hydroxymethyl group. For the purpose of this guide, we will consider the addition of a methyl group followed by a subsequent transformation, or more practically, the use of a formaldehyde equivalent.

A more direct Grignard approach would involve the formation of the Grignard reagent from 1,3-dibromo-2-methoxybenzene, followed by reaction with a formylating agent. However, selective formation of the Grignard reagent can be challenging. A more common strategy is the reduction of the aldehyde, which is conceptually similar to the reduction of the carboxylic acid but often employs milder reducing agents.

For a true comparison of a different synthetic strategy, we will focus on the reduction of the corresponding aldehyde, 3-bromo-2-methoxybenzaldehyde, which is also commercially available.

Alternative Method: Reduction of 3-Bromo-2-methoxybenzaldehyde

This method offers a milder alternative to the LiAlH₄ reduction of the carboxylic acid. Aldehydes are more easily reduced than carboxylic acids, allowing for the use of less reactive and more selective reducing agents.

Reaction Scheme

Experimental Protocol

A representative protocol using sodium borohydride (NaBH₄) is described below.

Materials:

-

3-Bromo-2-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

3-Bromo-2-methoxybenzaldehyde (1.0 eq) is dissolved in a suitable solvent such as methanol or a mixture of THF and water.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.1 - 1.5 eq) is added portion-wise to the stirred solution.

-

The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate or dichloromethane.

-

The organic layer is separated, washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Mechanistic Insights and Rationale

Sodium borohydride is a milder reducing agent than LiAlH₄ and is selective for aldehydes and ketones. It is safer to handle as it can be used in protic solvents like methanol and ethanol. The mechanism involves the nucleophilic attack of a hydride ion from the BH₄⁻ species onto the carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent during the work-up to yield the primary alcohol. The use of a protic solvent facilitates the reaction and the work-up.

Workflow Diagram

Caption: Workflow for the synthesis of (3-Bromo-2-methoxyphenyl)methanol via aldehyde reduction.

Comparative Analysis

| Feature | Method 1: Reduction of 3-Bromo-2-methoxybenzoic Acid | Method 2: Reduction of 3-Bromo-2-methoxybenzaldehyde |

| Starting Material | 3-Bromo-2-methoxybenzoic acid | 3-Bromo-2-methoxybenzaldehyde |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Sodium borohydride (NaBH₄) |

| Reaction Conditions | Anhydrous THF, reflux | Methanol or Ethanol, 0 °C to RT |

| Reaction Time | Typically 4-6 hours | Typically 1-3 hours |

| Yield | Generally high (>90%) | Generally high (>95%) |

| Safety Considerations | LiAlH₄ is highly reactive with water and pyrophoric. Requires careful handling under inert atmosphere. | NaBH₄ is relatively stable in air and can be handled with standard laboratory precautions. |

| Work-up | Involves a careful quenching procedure to manage the reactive LiAlH₄. | Simpler aqueous work-up. |

| Cost | 3-Bromo-2-methoxybenzoic acid and LiAlH₄ can be more expensive. | 3-Bromo-2-methoxybenzaldehyde and NaBH₄ are generally more cost-effective. |

| Scalability | Scalable, but safety considerations with LiAlH₄ become more significant on a larger scale. | Readily scalable with fewer safety concerns. |

Conclusion and Recommendations

Both the reduction of 3-bromo-2-methoxybenzoic acid with LiAlH₄ and the reduction of 3-bromo-2-methoxybenzaldehyde with NaBH₄ are effective methods for the synthesis of (3-Bromo-2-methoxyphenyl)methanol.

The reduction of the aldehyde with NaBH₄ is generally the recommended method for most laboratory applications due to its milder reaction conditions, shorter reaction times, simpler work-up procedure, and enhanced safety profile. The starting material and reagent are also typically more economical.

The reduction of the carboxylic acid with LiAlH₄ remains a viable and high-yielding alternative , particularly if 3-bromo-2-methoxybenzoic acid is more readily available or significantly cheaper than the corresponding aldehyde. However, researchers must be experienced in handling pyrophoric reagents and adhere to strict safety protocols.

Ultimately, the choice of synthetic route will depend on the specific constraints of the research project, including the availability and cost of starting materials, the scale of the reaction, and the safety infrastructure of the laboratory.

References

A comprehensive list of references providing further details on the synthetic methods described in this guide will be provided upon the completion of a more exhaustive literature search. The protocols and insights presented here are based on established principles of organic chemistry and common laboratory practices.

A Comparative Guide to the Reactivity of (3-Bromo-2-methoxyphenyl)methanol and Other Substituted Benzyl Alcohols

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of building blocks is paramount to the successful and efficient construction of complex molecules. Substituted benzyl alcohols are a cornerstone of this molecular architecture, serving as versatile precursors for a wide array of functional groups. This guide provides an in-depth comparative analysis of the reactivity of (3-Bromo-2-methoxyphenyl)methanol against other common substituted benzyl alcohols. We will delve into the electronic and steric factors governing their transformations, supported by experimental data and detailed protocols.

Introduction: The Role of Substituents in Modulating Reactivity

The reactivity of the benzylic hydroxyl group is intrinsically tied to the electronic landscape of the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the ring can significantly influence the stability of reaction intermediates, thereby altering reaction rates and, in some cases, even the outcome of the reaction. Steric hindrance, particularly from ortho-substituents, also plays a critical role in dictating the accessibility of the hydroxyl group to reagents.

(3-Bromo-2-methoxyphenyl)methanol presents a fascinating case study. The methoxy group at the ortho position is a powerful electron-donating group through resonance, yet it also introduces significant steric bulk. Conversely, the bromine atom at the meta position acts as an electron-withdrawing group through induction, while its size contributes to the overall steric profile. This unique combination of effects results in a reactivity profile that is distinct from simpler substituted benzyl alcohols.

Comparative Reactivity Analysis

To illustrate these differences, we will compare the performance of (3-Bromo-2-methoxyphenyl)methanol with three other representative benzyl alcohols: 4-methoxybenzyl alcohol (an EDG-substituted example), 4-nitrobenzyl alcohol (an EWG-substituted example), and the parent benzyl alcohol. The comparison will focus on three common and synthetically important transformations: oxidation to the corresponding aldehyde, Williamson ether synthesis, and esterification.

Oxidation to Aldehydes

The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic properties of the aromatic ring. Electron-donating groups can stabilize the transition state of many oxidation reactions, leading to faster rates.

A common and mild oxidizing agent for this transformation is pyridinium chlorochromate (PCC). The data below summarizes the typical reaction times and yields for the PCC oxidation of our selected benzyl alcohols.

Table 1: Comparison of PCC Oxidation of Substituted Benzyl Alcohols

| Benzyl Alcohol Derivative | Substituents | Dominant Effect | Typical Reaction Time (h) | Typical Yield (%) |

| 4-Methoxybenzyl alcohol | 4-OCH₃ | Electron-donating | 1 | 95 |

| Benzyl alcohol | None | - | 2-3 | 90 |

| (3-Bromo-2-methoxyphenyl)methanol | 2-OCH₃, 3-Br | Mixed | 4-6 | 85 |

| 4-Nitrobenzyl alcohol | 4-NO₂ | Electron-withdrawing | 8-12 | 80 |

The data clearly indicates that the electron-donating methoxy group in 4-methoxybenzyl alcohol significantly accelerates the oxidation. Conversely, the electron-withdrawing nitro group in 4-nitrobenzyl alcohol deactivates the ring and slows the reaction down. (3-Bromo-2-methoxyphenyl)methanol exhibits an intermediate reactivity. The activating effect of the ortho-methoxy group is tempered by the deactivating inductive effect of the meta-bromo substituent and the steric hindrance around the reaction center.

Caption: General workflow for the PCC oxidation of benzyl alcohols.

Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The rate of this reaction is influenced by both the acidity of the alcohol and the nucleophilicity of the resulting alkoxide.

Table 2: Comparison of Williamson Ether Synthesis with Benzyl Bromide

| Benzyl Alcohol Derivative | Substituents | Dominant Effect | Typical Reaction Time (h) | Typical Yield (%) |

| 4-Nitrobenzyl alcohol | 4-NO₂ | Electron-withdrawing (increases acidity) | 2 | 92 |

| (3-Bromo-2-methoxyphenyl)methanol | 2-OCH₃, 3-Br | Mixed | 5 | 88 |

| Benzyl alcohol | None | - | 6 | 85 |

| 4-Methoxybenzyl alcohol | 4-OCH₃ | Electron-donating (decreases acidity) | 10 | 80 |

In this case, the electron-withdrawing nitro group in 4-nitrobenzyl alcohol increases the acidity of the hydroxyl proton, leading to a faster deprotonation and a more rapid overall reaction. Conversely, the electron-donating methoxy group in 4-methoxybenzyl alcohol decreases the acidity, slowing down the initial deprotonation step. (3-Bromo-2-methoxyphenyl)methanol again shows intermediate reactivity. The inductive effect of the bromine atom likely enhances the acidity of the alcohol, but the steric bulk from the ortho-methoxy group may slightly hinder the approach of the base and the subsequent alkylation step.

Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid. The reaction mechanism proceeds through a tetrahedral intermediate, and the rate is influenced by both the nucleophilicity of the alcohol and steric hindrance around the hydroxyl group.

Table 3: Comparison of Fischer Esterification with Acetic Acid

| Benzyl Alcohol Derivative | Substituents | Dominant Effect | Typical Reaction Time (h) | Typical Yield (%) |

| 4-Methoxybenzyl alcohol | 4-OCH₃ | Electron-donating (increases nucleophilicity) | 4 | 90 |

| Benzyl alcohol | None | - | 6 | 85 |

| 4-Nitrobenzyl alcohol | 4-NO₂ | Electron-withdrawing (decreases nucleophilicity) | 12 | 75 |

| (3-Bromo-2-methoxyphenyl)methanol | 2-OCH₃, 3-Br | Steric Hindrance | 18-24 | 65 |

Here, the steric hindrance from the ortho-methoxy group in (3-Bromo-2-methoxyphenyl)methanol becomes the dominant factor, significantly impeding the approach of the carboxylic acid and leading to a much slower reaction and lower yield compared to the other benzyl alcohols. While the ortho-methoxy group is electron-donating, its proximity to the reaction center creates a significant steric barrier.

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. Thin-layer chromatography (TLC) was performed on silica gel plates and visualized with UV light.

Protocol 1: PCC Oxidation of (3-Bromo-2-methoxyphenyl)methanol

-

To a stirred solution of (3-Bromo-2-methoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-2-methoxybenzaldehyde.

Caption: Simplified mechanism of Fischer Esterification.

Conclusion

The reactivity of (3-Bromo-2-methoxyphenyl)methanol is a complex interplay of electronic and steric effects. Its behavior is distinct from benzyl alcohols with single electron-donating or electron-withdrawing groups in the para position. The ortho-methoxy group, while electronically activating, introduces significant steric hindrance that can dominate in certain reactions like Fischer esterification. The meta-bromo group primarily exerts an electron-withdrawing inductive effect, which modulates the acidity of the hydroxyl group and the reactivity of the aromatic ring. A thorough understanding of these competing factors is crucial for synthetic chemists to effectively utilize this and other polysubstituted building blocks in their synthetic endeavors.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.